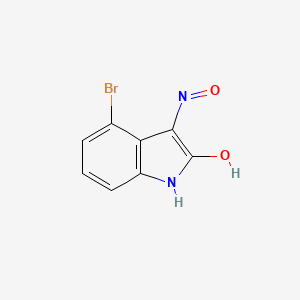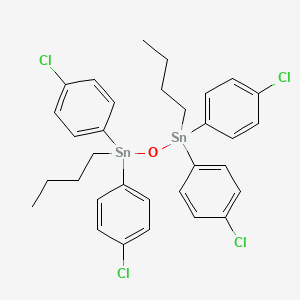
1,3-Dibutyl-1,1,3,3-tetrakis(4-chlorophenyl)distannoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibutyl-1,1,3,3-tetrakis(4-chlorophenyl)distannoxane is an organotin compound with the molecular formula C32H40Cl4O2Sn2. This compound belongs to the class of distannoxanes, which are characterized by the presence of a Sn-O-Sn linkage. The compound is notable for its unique structure, which includes four chlorophenyl groups attached to the tin atoms, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibutyl-1,1,3,3-tetrakis(4-chlorophenyl)distannoxane typically involves the reaction of dibutyltin oxide with 4-chlorophenylmagnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibutyl-1,1,3,3-tetrakis(4-chlorophenyl)distannoxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin atoms to lower oxidation states.
Substitution: The chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
1,3-Dibutyl-1,1,3,3-tetrakis(4-chlorophenyl)distannoxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: An organosilicon compound with similar structural features but different chemical properties.
1,3-Dichloro-1,1,3,3-tetrakis(4-ethoxyphenyl)ditelluroxane: A related compound with tellurium atoms instead of tin.
Uniqueness
1,3-Dibutyl-1,1,3,3-tetrakis(4-chlorophenyl)distannoxane is unique due to its specific arrangement of chlorophenyl groups and the presence of the Sn-O-Sn linkage. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
| 82594-08-9 | |
Fórmula molecular |
C32H34Cl4OSn2 |
Peso molecular |
813.8 g/mol |
Nombre IUPAC |
butyl-[butyl-bis(4-chlorophenyl)stannyl]oxy-bis(4-chlorophenyl)stannane |
InChI |
InChI=1S/4C6H4Cl.2C4H9.O.2Sn/c4*7-6-4-2-1-3-5-6;2*1-3-4-2;;;/h4*2-5H;2*1,3-4H2,2H3;;; |
Clave InChI |
JKLFANFNWVEJLL-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O[Sn](CCCC)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14431353.png)
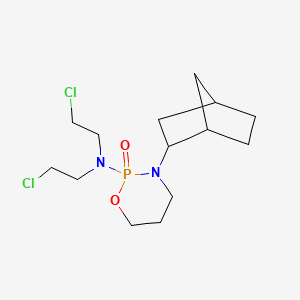


![3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine](/img/structure/B14431378.png)
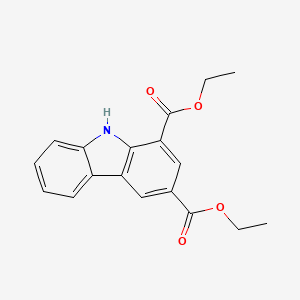
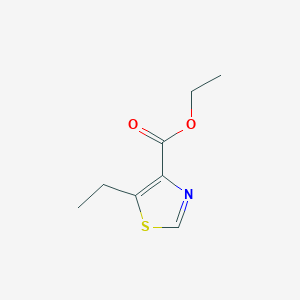

![2-{4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14431405.png)
![8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14431410.png)
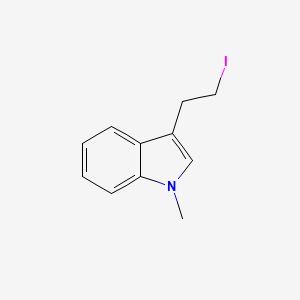
![(Bicyclo[3.1.0]hexane-6,6-diyl)bis(trimethylsilane)](/img/structure/B14431444.png)
